2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid
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Overview
Description
2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid is a synthetic organic compound belonging to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid typically involves the esterification of a coumarin derivative. One common method involves the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with the appropriate alcohol to form the ester . The reaction is usually carried out under mild conditions to preserve the integrity of the coumarin ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: A structurally similar coumarin derivative with different substituents.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Another compound with a similar aromatic structure but different functional groups.
Uniqueness
2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. Its butyl and methyl groups, along with the propanoic acid moiety, differentiate it from other coumarin derivatives, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
2-(4-butyl-7-methyl-2-oxochromen-5-yl)oxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-4-5-6-12-9-15(18)22-14-8-10(2)7-13(16(12)14)21-11(3)17(19)20/h7-9,11H,4-6H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMKXRSRPTYYJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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